N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide is a benzothiazole-derived propanamide compound featuring a 4-fluoro-substituted benzothiazole core, a phenoxy linker, and a pyridin-3-ylmethyl group. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c23-18-9-4-10-19-21(18)25-22(29-19)26(15-16-6-5-12-24-14-16)20(27)11-13-28-17-7-2-1-3-8-17/h1-10,12,14H,11,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZXHYJUDMLLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorobenzo group and the phenoxy group. The final step involves the attachment of the pyridin-3-ylmethyl group to the propanamide backbone. Common reagents used in these reactions include thionyl chloride, phenol, and pyridine derivatives, under conditions such as reflux and the use of catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thiazole derivatives.
Medicine: Its potential pharmacological activities make it a candidate for drug development, particularly in areas such as antimicrobial and anticancer research.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s structure can be compared to several analogs from the evidence:
Key Observations :
- The phenoxy linker in the target compound differs from sulfonyl () or nitrobenzenesulfonyl () groups, which are associated with increased polarity and hydrogen-bonding capacity.
Physicochemical Properties
Insights :
- The target compound’s phenoxy group contributes to moderate polarity, balancing lipophilicity for membrane permeability.
- Sulfonamide/sulfone-containing analogs () exhibit higher polarity, which may enhance solubility but reduce blood-brain barrier penetration.
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.
The compound has a molecular formula of and a molecular weight of approximately 413.46 g/mol. Its structure features a benzothiazole moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds containing benzothiazole structures often interact with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. Specifically, this compound may act as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which play significant roles in pain modulation and inflammation control.
In Vitro Studies
In vitro studies have demonstrated that N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide exhibits significant inhibitory activity against sEH and FAAH. The following table summarizes the inhibitory concentrations (IC50) observed in these studies:
These values indicate a strong potential for the compound to modulate pain pathways effectively.
In Vivo Studies
In vivo evaluations have shown that the compound can alleviate pain without significant side effects on normal locomotor behavior in animal models. This suggests its potential as a safer alternative to traditional analgesics, which often come with adverse effects such as sedation.
Case Studies
Several studies have explored the therapeutic potential of benzothiazole derivatives similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide:
- Pain Management : A study highlighted the effectiveness of dual sEH/FAAH inhibitors in reducing pain responses in rats without affecting their voluntary activity levels. This aligns with findings for our compound, indicating its promise in analgesic applications .
- Anti-inflammatory Effects : Another research effort demonstrated that derivatives of benzothiazole compounds could significantly reduce inflammation markers in animal models, suggesting that our compound may also exhibit similar anti-inflammatory properties .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide?
- Methodology :
- Precursor selection : Use fluorinated benzothiazole and pyridinylmethylamine as core precursors to ensure regioselectivity .
- Reaction conditions : Optimize solvent choice (e.g., DMF or DMSO for solubility), temperature (60–80°C), and catalysts (e.g., triethylamine for amide bond formation) .
- Purification : Employ column chromatography or recrystallization in ethanol to isolate the compound with ≥95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Use H and C NMR to verify benzothiazole, pyridine, and phenoxy substituents (e.g., aromatic protons at δ 7.1–8.3 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected m/z ~469.55 for [M+H]) .
- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradient .
Q. What preliminary biological assays are recommended for screening its therapeutic potential?
- Methodology :
- In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC values <10 µM suggest potency) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) to evaluate anti-inflammatory activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?
- Methodology :
- Core modifications : Replace the 4-fluoro group on benzothiazole with chloro or methoxy to assess electronic effects on target binding .
- Side-chain variations : Substitute phenoxy with sulfonyl or alkyl groups to improve solubility or metabolic stability .
- Data integration : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to COX-2 (PDB: 5KIR) .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodology :
- Assay standardization : Replicate experiments under identical conditions (e.g., cell density, serum concentration) to minimize variability .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions that may explain discrepancies .
- Comparative studies : Benchmark against structurally similar compounds (e.g., triazolo-pyridazine analogs) to contextualize activity trends .
Q. What strategies are effective for studying its metabolic stability and pharmacokinetics (PK)?
- Methodology :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and identify major metabolites via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction, critical for dose optimization .
- In vivo PK : Administer intravenously/orally in rodent models to calculate AUC, C, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
